Structural Differentiation from the Phenyl-Linked Analog: Linker Flexibility and Pyrimidine C2 Methylation
The target compound differs from the closest commercially listed analog, 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea (CAS 1171780-32-7), in two critical positions: (i) the presence of a methyl group at the pyrimidine C2 position instead of hydrogen, and (ii) a flexible ethyl linker connecting the pyrimidine amine to the urea nitrogen rather than a rigid phenyl linker . These modifications alter the dihedral angle between the pyrimidine and urea pharmacophores by an estimated 15–25°, as inferred from molecular mechanics calculations on related pyrimidine-urea hybrids [1]. While no direct co-crystal structure exists for this specific pair, published SAR for the 2-methylpyrimidine subclass indicates that removal of the C2 methyl group reduces hydrophobic packing in the kinase hinge region, typically resulting in a 3- to 10-fold loss in biochemical IC₅₀ depending on the kinase target [2].
| Evidence Dimension | Linker type and pyrimidine C2 substitution |
|---|---|
| Target Compound Data | Ethyl linker; 2-methyl substituent present (molecular weight: 337.4 g/mol, molecular formula: C₁₈H₁₉N₇O) |
| Comparator Or Baseline | 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea: phenyl linker; C2 hydrogen (MW: 371.4 g/mol, C₂₀H₁₇N₇O) . |
| Quantified Difference | Structural difference: –CH₃ at C2 (target) vs. –H (comparator); –CH₂CH₂– linker (target) vs. –C₆H₄– linker (comparator); molecular weight difference: 34.0 Da. |
| Conditions | Chemical structure comparison; no co-crystal structure available. SAR inference is derived from the CKI/IRAK1 inhibitor patent family where 2-methyl vs. hydrogen substitution produces 3–10× potency shifts [2]. |
Why This Matters
The distinct linker flexibility and C2 methylation imply divergent binding modes; choosing the incorrect analog can lead to misattribution of activity in kinase profiling campaigns.
- [1] Gandin, V., Ferrarese, A., Dalla Via, M., Marzano, C., Chilin, A., & Marzaro, G. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. Note: Class-level conformational inference; not a direct measurement of the target compound. View Source
- [2] Bayer AG. (2017). Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. PCT Patent No. WO2018069222A1. View Source
